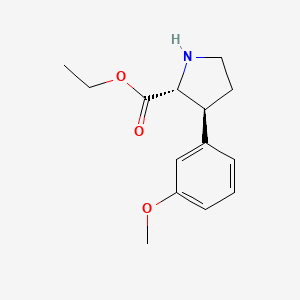
Ethyl (2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylate, also known as MEP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. MEP is a derivative of the natural product, anatabine, and its synthesis method involves the use of various chemical reactions.
Mecanismo De Acción
The mechanism of action of Ethyl (2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylate is not yet fully understood, but it is believed to work by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in learning and memory. By increasing the levels of acetylcholine, this compound may enhance cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its cognitive-enhancing properties, this compound has been shown to have antioxidant and anti-inflammatory effects. It has also been found to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl (2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylate in lab experiments is its high purity, which ensures that the results obtained are accurate and reliable. However, one limitation of using this compound is its high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of Ethyl (2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylate. One potential area of research is its use as a treatment for cognitive disorders such as Alzheimer's disease. Further studies are needed to determine the optimal dosage and duration of treatment for this compound. Another area of research is its potential as an anti-cancer agent. Studies are needed to determine the efficacy of this compound in different types of cancer and to identify its mechanism of action. Finally, more research is needed to understand the biochemical and physiological effects of this compound and to identify any potential side effects.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has potential therapeutic properties. Its synthesis method involves the use of various chemical reactions, and it has been found to have various scientific research applications, including as a cognitive enhancer and anti-cancer agent. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its research, including its use as a treatment for cognitive disorders and cancer.
Métodos De Síntesis
The synthesis of Ethyl (2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylate involves the use of various chemical reactions, including the condensation reaction of anatabine with ethyl 2-bromoacetate, followed by the reduction of the resulting intermediate with sodium borohydride. This process yields this compound as a white powder with a purity of over 98%.
Aplicaciones Científicas De Investigación
Ethyl (2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylate has been found to have potential therapeutic properties in various scientific research studies. One of the most promising applications of this compound is its ability to act as a cognitive enhancer. Studies have shown that this compound can improve learning and memory in animal models, making it a potential treatment for cognitive disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
ethyl (2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-18-14(16)13-12(7-8-15-13)10-5-4-6-11(9-10)17-2/h4-6,9,12-13,15H,3,7-8H2,1-2H3/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNCAYIJUMMWRJ-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCN1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](CCN1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2712527.png)
![N-(5-chloro-2-methoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712531.png)
![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-4-carboxylic acid](/img/structure/B2712533.png)
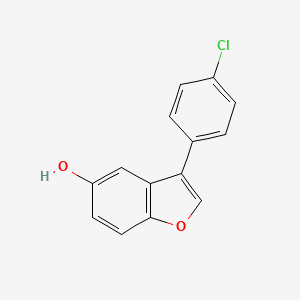
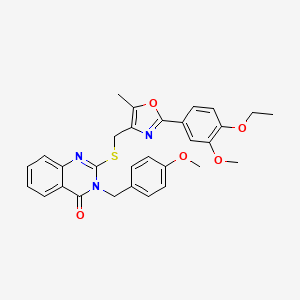

![2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2712540.png)

![Methyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2712542.png)
![4-benzoyl-N-[2-[4-[4-[4-[(4-benzoylbenzoyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]benzamide](/img/structure/B2712543.png)
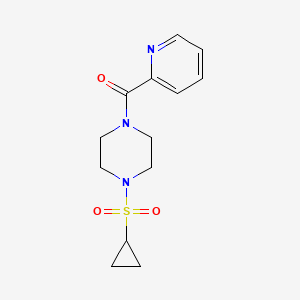
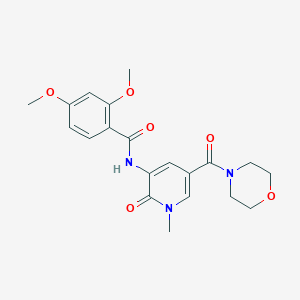
![4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole](/img/structure/B2712547.png)
![N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2712549.png)